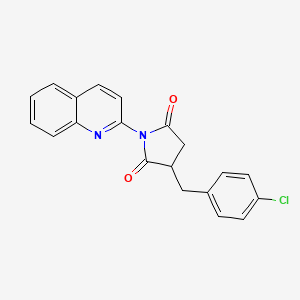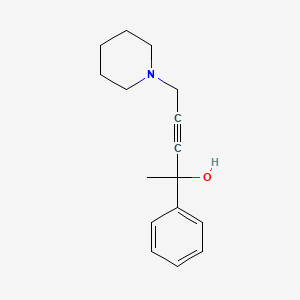![molecular formula C25H27NO3 B5217091 3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone](/img/structure/B5217091.png)
3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone, also known as Methoxphenidine (MXP), is a chemical compound that belongs to the arylcyclohexylamine class of dissociative anesthetics. It was first synthesized in 1989 by a team of researchers at the University of Bristol, UK. Since then, MXP has gained popularity among researchers due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
MXP acts as a non-competitive antagonist of the NMDA receptor, which leads to a decrease in the activity of glutamate, a neurotransmitter involved in excitatory signaling. This results in a dissociative state characterized by altered perception, sensory deprivation, and loss of motor coordination. MXP also affects other neurotransmitter systems such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MXP has been shown to induce a range of biochemical and physiological effects in animal models. It has been found to increase brain-derived neurotrophic factor (BDNF) levels, which is involved in the growth and survival of neurons. MXP has also been shown to decrease oxidative stress and inflammation, which are implicated in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MXP has several advantages for use in laboratory experiments. It has a high potency and selectivity for the NMDA receptor, which allows for precise manipulation of this system. MXP also has a relatively long half-life, which makes it suitable for chronic dosing studies. However, MXP has several limitations, including its potential for abuse and toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on MXP. One area of interest is the development of novel analogs with improved therapeutic potential and reduced toxicity. Another area of interest is the investigation of the long-term effects of MXP on brain function and behavior. Additionally, the potential use of MXP in combination with other drugs for the treatment of neurological and psychiatric disorders warrants further investigation.
Synthesemethoden
The synthesis of MXP involves the reaction between 4-methoxybenzaldehyde, 4-ethylphenylamine, and acetone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure MXP. This synthesis method has been optimized over the years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
MXP has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have a high affinity for the NMDA receptor, which is involved in the regulation of learning, memory, and pain perception. MXP has also been shown to have antidepressant and anxiolytic effects in animal models.
Eigenschaften
IUPAC Name |
3-(4-ethylanilino)-1,3-bis(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-4-18-5-11-21(12-6-18)26-24(19-7-13-22(28-2)14-8-19)17-25(27)20-9-15-23(29-3)16-10-20/h5-16,24,26H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJZLNKBAHGBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylanilino)-1,3-bis(4-methoxyphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylbenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217028.png)


![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5217065.png)

![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5217076.png)
![10-benzoyl-11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5217084.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B5217088.png)
![2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione](/img/structure/B5217096.png)

